molecular formula C13H11ClN4O B2588154 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-32-0

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2588154
CAS No.: 477865-32-0
M. Wt: 274.71
InChI Key: BETMYCLJHTVAJX-UHFFFAOYSA-N
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Description

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2-chlorophenoxyethyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Fusion with Pyrimidine: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often facilitated by catalysts such as Lewis acids.

    Introduction of the 2-Chlorophenoxyethyl Group: The final step involves the alkylation of the fused triazolopyrimidine with 2-chlorophenoxyethyl halide under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyridine
  • 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the triazolopyrimidine core. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETMYCLJHTVAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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